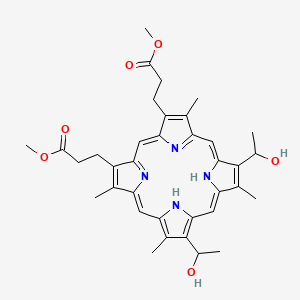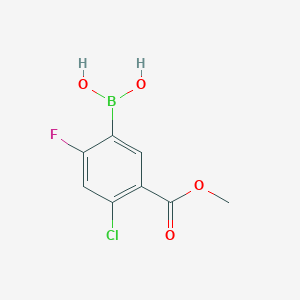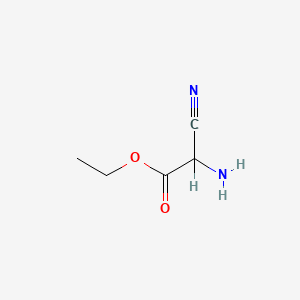![molecular formula C18H18BrNO4S B3125556 1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid CAS No. 326499-72-3](/img/structure/B3125556.png)
1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid
Vue d'ensemble
Description
The compound seems to be a derivative of 1,1’-Biphenyl, 4-bromo-, which has a molecular formula of C12H9Br . It’s a biphenyl compound where one of the hydrogen atoms in the 4-position is replaced by a bromine atom .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, the Suzuki-Miyaura coupling reaction is often used in the synthesis of biphenyl compounds . This reaction involves the cross-coupling of an organoboron compound with a halide or pseudo-halide .
Molecular Structure Analysis
The molecular structure of 1,1’-Biphenyl, 4-bromo- is available as a 2D Mol file or as a computed 3D SD file . The compound consists of two phenyl rings connected by a single bond, with a bromine atom attached to the 4-position of one of the rings .
Chemical Reactions Analysis
The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with a halide or pseudo-halide, is often used in the synthesis of biphenyl compounds . This reaction could potentially be used in the synthesis of the requested compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4’-Bromo-(1,1’-biphenyl)-4-ol, a related compound, include a molecular weight of 249.10, a density of 1.5±0.1 g/cm3, a boiling point of 355.5±17.0 °C at 760 mmHg, and a melting point of 164-166 °C (lit.) .
Applications De Recherche Scientifique
Microbial Degradation of Environmental Contaminants
Research on the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to sulfonamides, indicates a significant interest in understanding how these substances break down in the environment. These studies aim to evaluate the environmental fate and effects of these compounds, including their transformation into perfluoroalkyl carboxylic and sulfonic acids through microbial action. This line of research is crucial for developing strategies to mitigate the impact of these persistent pollutants on ecosystems and human health (Liu & Avendaño, 2013).
Development of New Therapeutics
The sulfonamide moiety is present in many clinically used drugs, reflecting the broad applicability of these compounds in medicinal chemistry. Research focuses on developing novel drugs that incorporate sulfonamides, targeting various diseases. This includes exploring sulfonamide derivatives as carbonic anhydrase inhibitors, COX2 inhibitors, and tyrosine kinase inhibitors. The ongoing discovery and patenting of new sulfonamide-based therapeutics underscore their significance in drug development (Carta, Scozzafava, & Supuran, 2012); (Gulcin & Taslimi, 2018).
Environmental Persistence and Toxicity
Studies on perfluorinated acids and their derivatives, including sulfonamide compounds, have highlighted concerns regarding their bioaccumulation, persistence, and potential toxic effects on wildlife and humans. This body of research aims to better understand the environmental behavior of these compounds and assess their risks, informing regulatory decisions and environmental monitoring efforts (Conder et al., 2008).
Treatment and Removal Techniques
The challenges posed by the presence of sulfonamides and related compounds in the environment, particularly in water sources, have spurred research into effective treatment and removal methods. Studies have explored various technologies, including activated carbon filtration, advanced oxidation processes, and biological treatment methods, to reduce the concentrations of these persistent pollutants in wastewater and drinking water systems. This research is essential for protecting public health and the environment from the adverse effects of sulfonamide contamination (Arvaniti & Stasinakis, 2015).
Safety and Hazards
The safety data sheet for 4’-Bromo-[1,1’-biphenyl]-4-carboxylic acid indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust, mist, or vapors, and protective clothing should be worn when handling this compound .
Propriétés
IUPAC Name |
1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4S/c19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)25(23,24)20-18(17(21)22)11-1-2-12-18/h3-10,20H,1-2,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTIBCMYGDZPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)



![Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B3125505.png)


![[(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid](/img/structure/B3125527.png)

![Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B3125548.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3125569.png)


